4-[4-(2-ethoxyphenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidine
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Overview
Description
4-[4-(2-ethoxyphenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidine is a chemical compound that has gained significant attention in scientific research. It is a member of the pyrimidine family and is commonly referred to as EPPM. EPPM has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery.
Mechanism of Action
The mechanism of action of EPPM is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. EPPM has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
EPPM has been shown to have a range of biochemical and physiological effects. In animal studies, EPPM has been shown to reduce anxiety and depression-like behaviors. EPPM has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, EPPM has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using EPPM in lab experiments is its potential therapeutic applications, which make it a promising candidate for drug development. Additionally, EPPM has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of working with EPPM is its complex synthesis method, which can be time-consuming and require specialized equipment.
Future Directions
There are several future directions for research involving EPPM. One potential direction is to further investigate its potential therapeutic applications in various fields, including neuroscience and cancer research. Another direction is to develop new derivatives of EPPM with improved pharmacological properties. Additionally, more research is needed to fully understand the mechanism of action of EPPM and its effects on various neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of EPPM is a complex process that involves several steps. The most commonly used method for synthesizing EPPM is through the reaction of 4-(2-ethoxyphenyl)piperazine with 6-(methoxymethyl)pyrimidine. This reaction is carried out in the presence of a catalyst under specific conditions to achieve optimal yields.
Scientific Research Applications
EPPM has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, EPPM has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. In cancer research, EPPM has been studied for its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. In drug discovery, EPPM has been studied for its potential to act as a lead compound for the development of new drugs.
Properties
IUPAC Name |
4-[4-(2-ethoxyphenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-3-24-17-7-5-4-6-16(17)21-8-10-22(11-9-21)18-12-15(13-23-2)19-14-20-18/h4-7,12,14H,3,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPKBBGSPFHGQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C3=NC=NC(=C3)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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